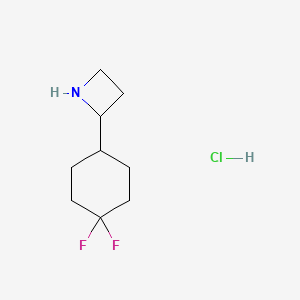

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(4,4-difluorocyclohexyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-7(2-5-9)8-3-6-12-8;/h7-8,12H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFAOXBBHLAWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2CCN2)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride, typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for azetidines often utilize scalable and efficient synthetic routes. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions expands its utility in developing new compounds with desired properties.

Research indicates that 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications .

- Antiviral Activity : Preliminary research suggests possible antiviral properties, warranting exploration for therapeutic uses against viral infections .

Medicinal Applications

The compound is being investigated for its therapeutic potential in treating various conditions:

- Pain Management : It has been identified as a candidate for developing treatments for neuropathic pain and inflammatory conditions .

- CNS Disorders : The compound shows promise in addressing central nervous system disorders, including anxiety and depression .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Pain Management

A study focused on the efficacy of this compound as a monoacylglycerol lipase inhibitor demonstrated its potential in treating inflammatory pain conditions. The results indicated significant pain relief in animal models when administered at therapeutic doses .

Case Study 2: Antimicrobial Research

In another study investigating the antimicrobial properties of various azetidine derivatives, this compound was found to exhibit notable activity against specific bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Difluorocyclohexyl and Amine Groups

Azetidine Derivatives with Varied Substituents

Key Observations

Impact of Fluorine: The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated cyclohexyl analogs .

Functional Groups: Carboxylic acid derivatives (e.g., the α-amino acid analog) enable salt formation or conjugation, while aryl-substituted azetidines (e.g., dichlorophenyl) may target specific receptors .

Biologische Aktivität

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a difluorocyclohexyl group, which may influence its biological interactions. The structural characteristics are critical for understanding its mechanism of action and activity.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4,4-Difluorocyclohexyl)azetidine have been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of azetidine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific analogs displayed IC50 values in the nanomolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Azetidine-1 | MCF-7 | 0.5 |

| 2-Azetidine-2 | MDA-MB-231 | 0.8 |

These findings suggest that modifications to the azetidine structure can enhance its anticancer potency .

Antimicrobial Activity

The antimicrobial properties of azetidine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various pathogens.

Case Study: Antimicrobial Screening

A series of azetidinones were synthesized and tested against bacterial strains such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antimicrobial activity.

| Compound | Microbe | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Azetidinone A | Staphylococcus aureus | 12.5 |

| Azetidinone B | Candida albicans | 25 |

This data underscores the potential of azetidine derivatives as antimicrobial agents .

Antiviral Activity

In addition to anticancer and antimicrobial effects, azetidine compounds have shown promise in antiviral applications.

Case Study: Antiviral Efficacy

A study investigated the antiviral activity of azetidinone derivatives against human coronaviruses and influenza viruses. The trans isomer of a specific azetidinone demonstrated moderate inhibitory effects.

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Trans-Azetidinone | Human coronavirus (229E) | 45 |

| Cis-Azetidinone | Influenza A H1N1 | 8.3 |

These findings highlight the versatility of azetidine derivatives in combating viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms and the cyclohexyl moiety significantly influence its interaction with biological targets.

SAR Insights

Research has indicated that modifications to the azetidine ring can lead to improved potency against various biological targets. For example, the introduction of different substituents on the cyclohexyl group has been correlated with enhanced anticancer activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4,4-Difluorocyclohexyl)azetidine hydrochloride to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like factorial design (e.g., 2^k or response surface methodology) can identify critical factors influencing yield and purity . For fluorinated cyclohexane intermediates, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . Validate synthetic routes using HPLC or LC-MS for purity assessment, referencing protocols from analogous hydrochlorides (e.g., Tizanidine HCl) .

Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Combine ¹H/¹³C NMR (with DEPT for stereochemistry) and high-resolution mass spectrometry (HRMS). For fluorinated moieties, ¹⁹F NMR is critical to confirm substitution patterns .

- Purity Analysis : Use reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis, oxidative conditions). Monitor degradation via HPLC and quantify impurities using validated calibration curves . For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis can predict moisture sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

- Methodological Answer :

- Cross-Validation : Reconcile discrepancies by comparing computational models (e.g., density functional theory (DFT) for reaction barriers) with kinetic studies (e.g., Arrhenius plots from controlled-temperature experiments) .

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace reaction pathways and validate intermediates .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvent models) and experimental variables (e.g., impurity interference) .

Q. How can researchers design experiments to probe the compound’s mechanistic role in catalytic or biological systems?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy or quench-flow methods to capture transient intermediates in catalytic cycles .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, receptors) .

- In Silico Docking : Pair molecular dynamics simulations with experimental mutagenesis to map binding sites and validate hypotheses .

Q. What computational approaches are suitable for predicting the compound’s behavior in complex matrices (e.g., biological fluids, reaction mixtures)?

- Methodological Answer :

- Multiscale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) for electronic structure analysis with coarse-grained models for bulk behavior .

- Machine Learning : Train models on PubChem or experimental datasets to predict solubility, partition coefficients (logP), or metabolic stability .

- Solvent Effects : Use COSMO-RS or SMD models to simulate solvation in polar aprotic solvents (e.g., DMF, acetonitrile) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound?

- Methodological Answer :

- Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration) using a certified reference standard .

- Collaborative Validation : Share raw data (e.g., FID files) with independent labs for reprocessing and peak assignment .

- Dynamic Effects : Investigate conformational flexibility (e.g., cyclohexane ring flipping) via variable-temperature NMR to explain shift variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.